

An In-depth Technical Guide on the Potential Biological Activity of C₁₁H₂₁IN₂O₂

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Compound of Interest

Compound Name: C₁₁H₂₁IN₂O₂

Cat. No.: B12631338

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Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any specific, characterized compound with the molecular formula **C₁₁H₂₁IN₂O₂**. The following technical guide is a hypothetical case study based on a plausible chemical structure for this formula. The data, experimental protocols, and signaling pathways presented are illustrative and intended to serve as a template for the analysis of a novel chemical entity.

Introduction and Proposed Structure

The molecular formula **C₁₁H₂₁IN₂O₂** suggests a relatively small molecule with a degree of unsaturation of two. The presence of iodine, nitrogen, and oxygen indicates the potential for diverse biological activities. For the purpose of this guide, we propose the following hypothetical structure, hereafter referred to as "Iodo-Val-Proline Amide":

Proposed Structure: (2S,5R)-1-((S)-2-amino-3-methylbutanoyl)-5-iodopyrrolidin-2-one

This structure incorporates an iodinated proline derivative and a valine amino acid, suggesting potential interactions with biological targets such as enzymes or receptors.

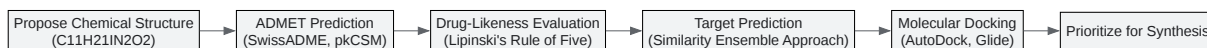
Hypothetical Biological Activity Profile

Based on the structural motifs present in Iodo-Val-Proline Amide, a range of biological activities could be hypothesized. The presence of an iodinated heterocyclic core might confer antimicrobial or enzyme-inhibiting properties.^{[1][2]} The amino acid component could facilitate interactions with peptide-binding sites.

In Silico Predictions

Given the novelty of this compound, initial characterization would rely heavily on computational (in silico) methods to predict its pharmacokinetic and pharmacodynamic properties.[3][4]

Workflow for In Silico Analysis of a Novel Compound



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Caption: A typical workflow for the initial in silico evaluation of a novel chemical entity.

Hypothetical Quantitative Data

The following tables present a hypothetical summary of predicted and potential experimental data for Iodo-Val-Proline Amide.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property	Predicted Value	Reference Method
Molecular Weight	356.20 g/mol	-
LogP	1.85	SwissADME
Topological Polar Surface Area	78.49 Å ²	SwissADME
Hydrogen Bond Donors	2	SwissADME
Hydrogen Bond Acceptors	3	SwissADME
Lipinski's Rule of Five Violations	0	[5]

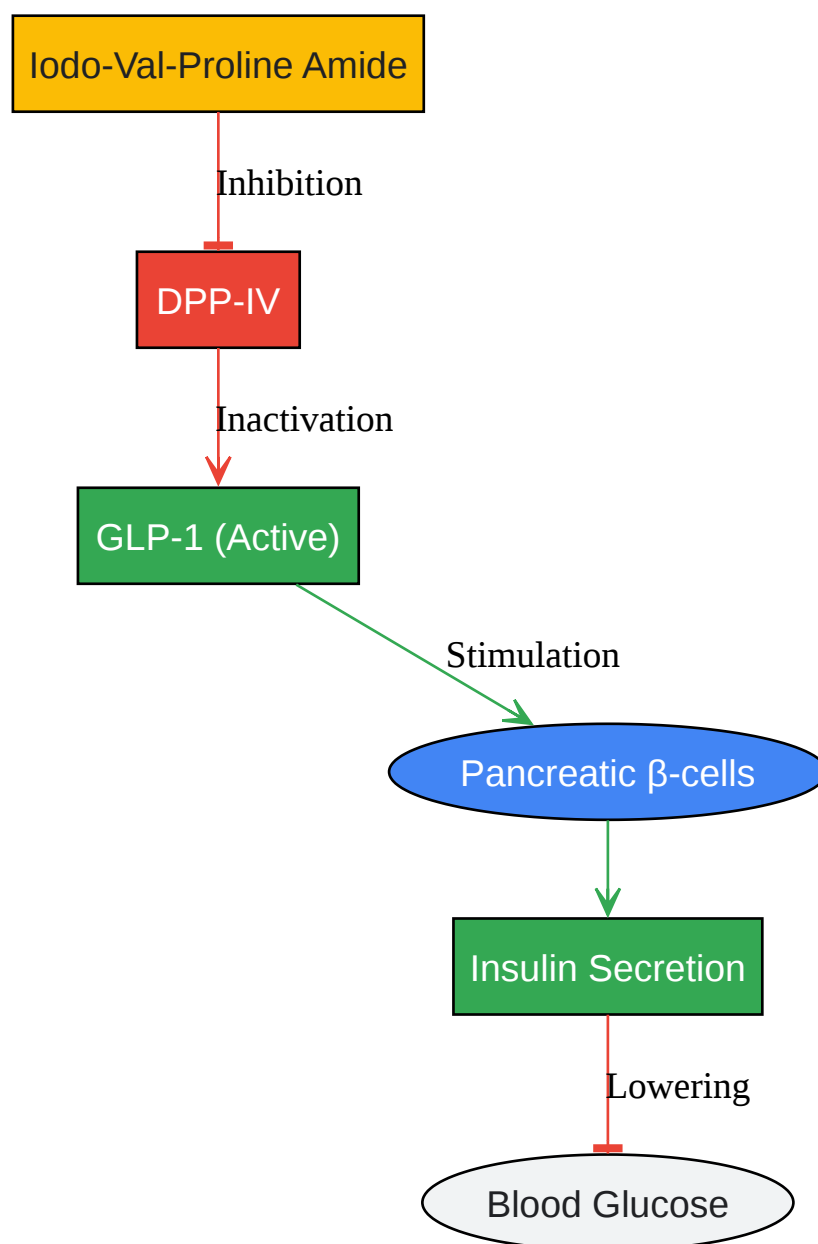
Table 2: Hypothetical In Vitro Biological Activity

Target/Assay	IC50 / EC50 (µM)	Assay Type
Dipeptidyl Peptidase IV (DPP-IV)	15.2	Enzyme Inhibition Assay
Staphylococcus aureus (ATCC 25923)	32.5 (MIC)	Broth Microdilution
Candida albicans (ATCC 90028)	>100 (MIC)	Broth Microdilution
Cytotoxicity (HepatG2 cells)	85.7	MTT Assay

Potential Mechanism of Action and Signaling Pathways

Given the structural similarity of the proline-like core to known inhibitors of dipeptidyl peptidase IV (DPP-IV), a potential mechanism of action could involve the modulation of this enzyme. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.

Hypothetical Signaling Pathway: DPP-IV Inhibition



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Caption: Hypothetical inhibition of DPP-IV by Iodo-Val-Proline Amide, leading to increased insulin secretion.

Detailed Experimental Protocols (Hypothetical)

The following are examples of experimental protocols that would be used to validate the hypothesized biological activities of Iodo-Val-Proline Amide.

DPP-IV Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Iodo-Val-Proline Amide against human recombinant DPP-IV.

Materials:

- Human recombinant DPP-IV (Sigma-Aldrich)
- Gly-Pro-p-nitroanilide (substrate) (Sigma-Aldrich)
- Tris-HCl buffer (pH 8.0)
- Iodo-Val-Proline Amide (test compound)
- Sitagliptin (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of Iodo-Val-Proline Amide in DMSO.
- In a 96-well plate, add 50 μ L of Tris-HCl buffer, 10 μ L of various concentrations of the test compound or positive control, and 20 μ L of the DPP-IV enzyme solution.
- Pre-incubate the mixture at 37°C for 15 minutes.
- Initiate the reaction by adding 20 μ L of the substrate, Gly-Pro-p-nitroanilide.
- Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
- Calculate the rate of reaction and determine the concentration of the compound that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Iodo-Val-Proline Amide that inhibits the visible growth of a microorganism.^[2]

Materials:

- Staphylococcus aureus (ATCC 25923)
- Mueller-Hinton Broth (MHB)
- Iodo-Val-Proline Amide
- Vancomycin (positive control)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
- Perform serial two-fold dilutions of the test compound and the positive control in MHB in a 96-well plate.
- Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This whitepaper presents a hypothetical framework for the initial investigation of a novel chemical entity, **C11H21IN2O2**, for which no data currently exists. The proposed structure, "Iodo-Val-Proline Amide," serves as a basis for exploring potential biological activities through a

combination of in silico prediction and established in vitro assays. The illustrative data and protocols highlight a potential role as a DPP-IV inhibitor and an antimicrobial agent. Future research would involve the chemical synthesis of this compound, followed by rigorous experimental validation of the predicted properties and mechanisms of action. These steps are foundational in the early stages of drug discovery and development.

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